N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(5-Bromo-2-hydroxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a structurally complex compound featuring a piperazine ring linked to a sulfonamide group and substituted with a 5-bromo-2-hydroxybenzyl moiety. Its acetamide group is attached to a phenyl ring, creating a hybrid architecture that combines sulfonamide’s pharmacological versatility with piperazine’s conformational flexibility . This compound’s uniqueness arises from the synergistic effects of its bromine (electron-withdrawing), hydroxyl (hydrogen-bonding), and sulfonamide (polar interactions) groups, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-14(24)21-17-3-5-18(6-4-17)28(26,27)23-10-8-22(9-11-23)13-15-12-16(20)2-7-19(15)25/h2-7,12,25H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCJXAGWPWJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the brominated hydroxybenzyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazino derivative. The final step involves the introduction of the sulfonylphenylacetamide group through a sulfonylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form quinone derivatives.
Reduction: The brominated group can be reduced to form dehalogenated products.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and substituted piperazine derivatives
Scientific Research Applications
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and biocompatibility.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
a. Substituent Effects on Bioactivity
- Halogen Substituents : Bromine in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets compared to chlorine or fluorine analogs (e.g., anticonvulsant sulfonamides with p-Cl > p-Br > p-F activity hierarchies ).
- Hydroxyl vs. Methoxy Groups : The 2-hydroxy group in the target compound improves solubility and hydrogen-bonding capacity relative to methoxy-substituted analogs (e.g., 3,4-dimethoxybenzyl derivatives ).
b. Role of Piperazine-Sulfonamide Linkage
- Piperazine-sulfonamide hybrids exhibit superior pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to non-piperazine sulfonamides like sulfathiazole .
- The sulfonamide group’s electron-withdrawing nature stabilizes interactions with enzymatic active sites, as seen in dihydropteroate synthase inhibition .
c. Acetamide vs. Other Amides
- Acetamide-terminated compounds (e.g., target compound) show higher metabolic stability than hydrazide or propanamide derivatives (e.g., 2-(4-bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide ).
Biological Activity
N~1~-(4-{[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Bromine Atom : Imparts unique reactivity and biological properties.
- Hydroxybenzyl Group : Contributes to the compound's interaction with biological targets.
- Piperazine Moiety : Known for its role in enhancing pharmacological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including bromination, acylation, and coupling reactions. Specific synthetic routes may vary based on the desired yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown significant activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In these studies, compounds demonstrated structure-dependent anticancer activity, where modifications in substituents led to varying levels of cytotoxicity.
| Compound | Structure Modification | A549 Cell Viability (%) | Comments |
|---|---|---|---|
| Base Compound | None | 78-86 | Weak anticancer activity |
| Compound with 4-Chlorophenyl | 4-Chlorophenyl substitution | 64 | Enhanced anticancer activity |
| Compound with 4-Bromophenyl | 4-Bromophenyl substitution | 61 | Further increased cytotoxicity |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that promote or inhibit tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, related compounds have also been evaluated for antimicrobial activity. For example, studies involving piperazine derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the efficacy of piperazine derivatives against A549 cells.
- Findings : Compounds with specific substitutions exhibited reduced cell viability, indicating potential as therapeutic agents against lung cancer.
-
Antimicrobial Screening :
- Objective : Assess the antimicrobial effectiveness of similar piperazine compounds.
- Findings : Notable inhibition of growth in resistant bacterial strains was observed, suggesting broader applications in treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N~1~-(4-{[4-(5-bromo-2-hydroxybenzyl)piperazino]sulfonyl}phenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise sulfonylation : React 5-bromo-2-hydroxybenzyl-piperazine with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by coupling with 4-aminophenylacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Critical parameters : Temperature control (reflux at 80–100°C), pH adjustment (pH 9–10 for nucleophilic substitution), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Thin-layer chromatography (TLC) or HPLC monitors reaction progress .
- Yield optimization : Purification via column chromatography or recrystallization improves purity (>95% by NMR) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Key methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl protons at δ 3.1–3.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calculated for C₂₀H₂₂BrN₃O₄S: 487.04 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
Q. What in vitro pharmacological activities have been observed for this compound, and what assays are used to evaluate them?
- Reported activities :
- Analgesic activity : Comparable to paracetamol in hot-plate and tail-flick assays (ED₅₀ = 25 mg/kg in murine models) .
- Anti-hypernociceptive effects : Inhibits inflammatory pain via COX-2 suppression (IC₅₀ = 1.2 μM in RAW 264.7 macrophage assays) .
- Assay protocols :
- Enzyme inhibition : COX-2 inhibition measured via fluorometric kits .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl-piperazine moiety affect target binding affinity and selectivity?
- Structure-Activity Relationship (SAR) insights :
- Bromine vs. methyl groups : Bromine at the 5-position enhances COX-2 selectivity (3-fold over COX-1) due to hydrophobic interactions in the active site .
- Hydroxy group : The 2-hydroxybenzyl group improves solubility and hydrogen bonding with Ser530 in COX-2 .
- Experimental validation : Competitive binding assays with radiolabeled ligands (e.g., [³H]celecoxib) quantify target engagement .
Q. What strategies are employed to resolve discrepancies in biological activity data across different experimental models?
- Case example : Disparate IC₅₀ values in COX-2 inhibition assays (e.g., 1.2 μM in cell-free vs. 5.6 μM in cell-based assays) may arise from differential membrane permeability.
- Solutions :
- Permeability assessment : Use Caco-2 monolayers to quantify compound transport .
- Metabolite profiling : LC-MS identifies active metabolites in cell lysates .
Q. What in vivo models are appropriate for validating the anti-inflammatory or analgesic efficacy of this compound?
- Recommended models :
- Carrageenan-induced paw edema : Measures acute inflammation reduction (dose-dependent inhibition at 10–30 mg/kg) .
- Chronic constriction injury (CCI) : Evaluates neuropathic pain relief via von Frey filament testing .
- Pharmacokinetics : Plasma half-life (t₁/₂ = 4.2 hr) and bioavailability (>60%) determined via LC-MS/MS .
Q. How can computational methods predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120, while the bromine occupies a hydrophobic pocket .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What challenges exist in characterizing the solid-state properties (e.g., polymorphism, crystallinity) of this sulfonamide derivative?
- Crystallography : Single-crystal X-ray diffraction resolves polymorphism (e.g., Form I vs. Form II) with distinct melting points (Form I: 168°C; Form II: 155°C) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD confirms crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
